![molecular formula C7H6BrN3 B6306277 6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1427413-92-0](/img/structure/B6306277.png)

6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

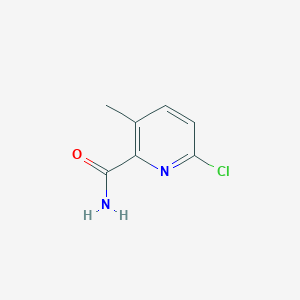

6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine (6-Br-5-Me-TAP) is a heterocyclic compound derived from the triazole family. It is an important building block for the synthesis of various organic compounds, such as aryl and heteroaryl derivatives, and is used in a variety of scientific research applications.

Scientific Research Applications

Synthesis and Evaluation in Anticonvulsant Activities

The synthesis and evaluation of anticonvulsant activities of various derivatives, including 6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine, have been explored in scientific research. These compounds have been tested using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods to assess their anticonvulsant potential. For example, specific derivatives have demonstrated significant anticonvulsant activity, surpassing that of clinical drugs like carbamazepine and ethosuximide in terms of safety and efficacy. Molecular docking studies have confirmed these findings, indicating interactions with the gamma-aminobutyric acid A (GABAA) receptors, which suggest a possible effect on the GABA system (Wang et al., 2019).

Potential Anti-asthmatic Applications

Research into the synthesis and evaluation of omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines, which are structurally related to this compound, has demonstrated the potential for anti-asthmatic applications. These compounds have shown the ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in animal models, with certain derivatives displaying potent anti-asthmatic activity. The structure-activity relationships within this series of compounds have been thoroughly investigated, providing insights into the design of new therapeutic agents for asthma and other respiratory diseases (Kuwahara et al., 1997).

Antidepressant Activity Investigation

The exploration of antidepressant activities of 5-Aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives, which are chemically related to this compound, has been conducted. These studies have utilized the forced swim test (FST) and tail suspension test (TST) to evaluate the antidepressant potential of the target compounds. Certain derivatives have exhibited significant antidepressant activity, which was not associated with an impact on spontaneous activity in mice. These findings, supported by molecular docking studies and the determination of in vivo 5-hydroxytryptamine (5-HT) concentration, suggest a potential mechanism of action involving the 5-HT1A receptor (Wang et al., 2019).

Mechanism of Action

Result of Action

Some studies suggest that related compounds may have antifungal activities , indicating potential biological activity for this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine . These factors can include pH, temperature, presence of other molecules, and cellular environment.

properties

IUPAC Name |

6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-6(8)2-3-7-10-9-4-11(5)7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVNXGBBBLDGKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=NN=CN12)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6306201.png)

![2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole](/img/structure/B6306215.png)

![(1R,5S)-8-(Butan-2-yl)-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6306271.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol, 95%](/img/structure/B6306274.png)